molecular formula C14H26O2 B14486753 9-(1,1-Dimethylpropyl)-1,5-dioxaspiro(5.5)undecane CAS No. 65156-98-1

9-(1,1-Dimethylpropyl)-1,5-dioxaspiro(5.5)undecane

Cat. No.: B14486753
CAS No.: 65156-98-1
M. Wt: 226.35 g/mol
InChI Key: SBNZDZRTYKBQSF-UHFFFAOYSA-N
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Description

9-(1,1-Dimethylpropyl)-1,5-dioxaspiro(55)undecane is an organic compound with the molecular formula C16H30O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,1-Dimethylpropyl)-1,5-dioxaspiro(5.5)undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(1,1-Dimethylpropyl)-1,5-dioxaspiro(5.5)undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(1,1-Dimethylpropyl)-1,5-dioxaspiro(5.5)undecane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(1,1-Dimethylpropyl)-1,5-dioxaspiro(5.5)undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1,5,9-trioxaspiro(5.5)undecane
  • 3,9-Dipropyl-2,4,8,10-tetraoxaspiro(5.5)undecane
  • 1,7-Dioxa-4,10-dithiaspiro(5.5)undecane

Uniqueness

9-(1,1-Dimethylpropyl)-1,5-dioxaspiro(5.5)undecane is unique due to its specific spiro structure and the presence of the 1,1-dimethylpropyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

65156-98-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

9-(2-methylbutan-2-yl)-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C14H26O2/c1-4-13(2,3)12-6-8-14(9-7-12)15-10-5-11-16-14/h12H,4-11H2,1-3H3

InChI Key

SBNZDZRTYKBQSF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)OCCCO2

Origin of Product

United States

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